molecular formula C11H14O B1617979 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol CAS No. 35550-94-8

6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol

Cat. No. B1617979
CAS RN: 35550-94-8
M. Wt: 162.23 g/mol
InChI Key: ZBNIQZCMPPVSKL-UHFFFAOYSA-N
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Description

6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol is a chemical compound with the molecular formula C11H14O . It is available from various suppliers .


Molecular Structure Analysis

The molecular structure of 6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol consists of a benzene ring fused with a seven-membered ring, with a hydroxyl group attached . The empirical formula is C11H14O .

Scientific Research Applications

Synthesis and Chemical Properties

  • 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol and its derivatives have been studied for their synthesis and chemical properties. For instance, a study focused on the synthesis and conformational analysis of 5,9-Propanobenzo[7]annulene derivatives, revealing insights into their conformational behaviors and reactions under certain conditions (Camps et al., 1997).
  • Another research explored the synthesis, crystal structure, and spectral characterization of a novel derivative of 6,7,8,9-tetrahydro-5H-benzo[7]annulene, highlighting its molecular structure and electronic properties (Edder et al., 2019).

Pharmacological and Biological Activities

  • The compound has been investigated for its potential in pharmacology. For example, a study reported the modified synthesis of SB612111, a derivative of 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol, which is a potent antagonist of the nociception/orphanin FQ peptide (NOP) receptor (Perrey et al., 2016).
  • Another research focused on the synthesis and evaluation of benzo[7]annulen-7-amines as GluN2B-selective N-methyl-D-aspartate (NMDA) receptor antagonists, indicating their potential in treating neuronal disorders (Benner et al., 2014).

Material Science Applications

  • In material science, derivatives of 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol have been synthesized for various applications. A study describes the multicomponent reaction for preparation of certain derivatives, emphasizing their chemical properties and potential applications in material science (Rong et al., 2012).

properties

IUPAC Name

6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c12-11-8-4-2-6-9-5-1-3-7-10(9)11/h1,3,5,7,11-12H,2,4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNIQZCMPPVSKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC=CC=C2C(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40956936
Record name 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40956936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol

CAS RN

35550-94-8
Record name 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35550-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Benzocyclohepten-5-ol, 6,7,8,9-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035550948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40956936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
A Benner, A Bonifazi, C Shirataki, L Temme… - …, 2014 - Wiley Online Library
Given their high neuroprotective potential, ligands that block GluN2B‐containing N‐methyl‐D‐aspartate (NMDA) receptors by interacting with the ifenprodil binding site located on the …
DA Perrey, JX Li, Y Zhang - Synthesis, 2017 - thieme-connect.com
SB612111 [(5S,7S)-7-{[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl}-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol] is a potent and selective antagonist of the nociception/…
L Bacheley, R Molina Betancourt… - European Journal of …, 2023 - Wiley Online Library
A straightforward method to access novel families of enantioenriched cis‐monofluorinated carbocyclic alcohols has been developed through ATH/DKR in up to 97 % yield, up to 99 : 1 …
CA Herdman, L Devkota, CM Lin, H Niu… - Bioorganic & medicinal …, 2015 - Elsevier
The discovery of 3-methoxy-9-(3′,4′,5′-trimethoxyphenyl)-6,7-dihydro-5H-benzo[7]annulen-4-ol (a benzosuberene-based analogue referred to as KGP18) was originally inspired by …
TV Khroyan, WE Polgar, G Cami-Kobeci… - … of Pharmacology and …, 2011 - ASPET
Certain behavioral features of buprenorphine, including a bell-shaped curve for antinociception and attenuation of alcohol consumption, are thought to be mediated by activation of …
Number of citations: 74 jpet.aspetjournals.org
L Temme, F Boergel, D Schepmann, D Robaa… - Bioorganic & Medicinal …, 2019 - Elsevier
In this study, the impact of one or two hydroxy moieties at the benzo[7]annulene scaffold on the GluN2B affinity and cytoprotective activity was analyzed. The key intermediate for the …
W Zeng, X Zhang, Y Zhang, S Xiao, Y Tang, P Xie… - Organic …, 2023 - ACS Publications
We have developed an efficient method that employs organophotoredox-catalyzed relay Grob fragmentation to facilitate the smooth ring-opening allylation of cyclic alcohols in an …
Number of citations: 5 0-pubs-acs-org.brum.beds.ac.uk
TJ DeLano, SE Reisman - authors.library.caltech.edu
Unless otherwise stated, reactions were performed under a N2 atmosphere using freshly dried solvents. Tetrahydrofuran (THF), diethyl ether (Et2O), methylene chloride (CH2Cl2), …
Number of citations: 0 authors.library.caltech.edu
NT Zaveri, L Toll - THE JOURNAL OF PHARMACOLOGY AND …, 2011 - academia.edu
Certain behavioral features of buprenorphine, including a bellshaped curve for antinociception and attenuation of alcohol consumption, are thought to be mediated by activation of …
Number of citations: 4 www.academia.edu
I Lütnant, D Schepmann, B Wünsch - European Journal of Medicinal …, 2016 - Elsevier
Overactivation of the NMDA receptor is associated with excitotoxic events leading to neurodegenerative processes as observed during the development of Alzheimer's disease, …

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